molecular formula C14H24F2N2O2 B15238450 Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B15238450
M. Wt: 290.35 g/mol
InChI Key: UYRYDRZAEJUJEP-UHFFFAOYSA-N
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Description

Tert-butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a diazaspiro undecane core. It is used in various scientific research applications due to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: Similar structure but lacks the fluorine atoms.

    Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate: Contains an oxalate group instead of fluorine atoms.

Uniqueness

Tert-butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research applications.

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-6-14(15,16)13(10-18)5-4-7-17-9-13/h17H,4-10H2,1-3H3

InChI Key

UYRYDRZAEJUJEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCCNC2)(F)F

Origin of Product

United States

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